molecular formula C19H17F2NO6 B2756796 Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 924849-61-6

Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2756796
CAS No.: 924849-61-6
M. Wt: 393.343
InChI Key: DCIAONUSJSNTTO-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H17F2NO6 and its molecular weight is 393.343. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One study focused on the use of pyran derivatives for the corrosion mitigation of mild steel in acidic conditions. These derivatives showed high inhibition efficiency, demonstrating their potential in protecting metals against corrosion. The research applied various techniques, such as weight loss and electrochemical measurements, to study the compounds' effectiveness, indicating that pyran derivatives can serve as mixed-type inhibitors through adsorption mechanisms. Surface analysis techniques, including SEM-EDS, XRD, and AFM, were used to examine the metal surface, providing a comprehensive understanding of the inhibition process (Saranya et al., 2020).

Antimicrobial Activity

Another study reported on the synthesis of chromeno[2,3-d]pyrimidinone derivatives and their in vitro antimicrobial activity against different bacterial and fungal strains. The research highlighted a simple, thermally efficient, and solvent-free condensation process, emphasizing the compounds' potential as antimicrobial agents. This demonstrates the chemical's relevance in developing new antimicrobial compounds for medical applications (Ghashang et al., 2013).

Synthesis Methodologies

Several studies have explored novel synthesis methodologies for pyran and related derivatives. For instance, the synthesis of amino-substituted hexo- and heptopyranoses from D-galactose was investigated, showcasing the versatility of these compounds in chemical synthesis. This includes the transformation of hydroxy groups into acylated amino groups and the use of Wittig reagent for homologation, demonstrating the compound's utility in synthesizing complex sugar derivatives (Streicher & Wünsch, 2003).

Another aspect of research focuses on the peculiarities of cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo esters and 3-amino-5-hydroxypyrazole, leading to various pyrazolo[1,5-a]pyrimidin-6-carboxylates and related compounds. These findings are significant for understanding the chemical behavior of these compounds under different conditions, contributing to the field of synthetic organic chemistry (Goryaeva et al., 2013).

Properties

IUPAC Name

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO6/c1-8(2)26-19(25)15-14(9-3-4-11(20)12(21)5-9)17-16(28-18(15)22)13(24)6-10(7-23)27-17/h3-6,8,14,23H,7,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIAONUSJSNTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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